molecular formula C11H23NO B13185286 1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol

Cat. No.: B13185286
M. Wt: 185.31 g/mol
InChI Key: AXEBCGJXEVOSKM-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol is a cyclopentanol derivative featuring a tertiary amino group (1-amino-2-methylpropan-2-yl) at the 1-position and two methyl groups at the 3,3-positions of the cyclopentane ring. Its molecular formula is C₁₁H₂₃NO (molecular weight: ~185.31 g/mol). Its amino group confers basicity and hydrogen-bonding capacity, while the dimethyl groups enhance steric bulk and hydrophobicity .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(2)5-6-11(13,7-9)10(3,4)8-12/h13H,5-8,12H2,1-4H3

InChI Key

AXEBCGJXEVOSKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C(C)(C)CN)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol typically involves the reaction of cyclopentanone with an appropriate amine and alcohol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol

  • Structure : Differs in the substitution at the 3-position of the cyclopentane ring (3-ethyl vs. 3,3-dimethyl).
  • Molecular Formula: C₁₁H₂₃NO (MW: 185.31 g/mol), identical to the target compound but with a different substituent arrangement.
  • Properties: Exhibits skin/eye irritation and respiratory toxicity, as noted in its safety data sheet .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

  • Structure: Features a shorter aminobutyl side chain and lacks dimethyl groups on the cyclopentane ring.
  • Molecular Formula: C₉H₁₉NO (MW: 157.25 g/mol).
  • Properties :
    • Higher purity (≥95%) and a simpler structure enhance its versatility in synthesis .
    • Used in pharmaceuticals, agrochemicals, and material science due to its balanced reactivity and stability .

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-ol

  • Structure: Replaces the amino side chain with a 3-fluorophenyl group.
  • Molecular Formula : C₁₃H₁₇FO (MW: 208.27 g/mol).
  • Properties: The fluorophenyl group introduces aromaticity and electron-withdrawing effects, enhancing stability and altering solubility .
  • Applications : Fluorinated compounds are common in drug design (e.g., CNS agents), though specific uses for this compound are unspecified .

Comparative Data Table

Compound Name Substituents (Cyclopentane Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol 1-Amino-2-methylpropan-2-yl, 3,3-dimethyl C₁₁H₂₃NO 185.31 Research use; potential H-bonding
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol 1-Amino-2-methylpropan-2-yl, 3-ethyl C₁₁H₂₃NO 185.31 High lipophilicity; respiratory toxicity
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl C₉H₁₉NO 157.25 Pharmaceuticals; agrochemicals
1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-ol 3-Fluorophenyl, 3,3-dimethyl C₁₃H₁₇FO 208.27 Enhanced stability; drug design

Research Findings and Implications

  • Steric Effects: The 3,3-dimethyl groups in the target compound increase steric hindrance, which may limit its reactivity in certain synthetic pathways compared to less hindered analogues like 1-(1-aminobutan-2-yl)cyclopentan-1-ol .
  • Toxicity: Ethyl-substituted analogues (e.g., 1-(1-amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol) show higher respiratory toxicity, suggesting that substituent choice critically impacts safety profiles .
  • Functional Group Diversity: Fluorinated derivatives (e.g., 1-(3-fluorophenyl)-3,3-dimethylcyclopentan-1-ol) highlight the role of aromaticity in tuning electronic properties for drug discovery, whereas amino-substituted compounds prioritize hydrogen-bonding interactions .

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)-3,3-dimethylcyclopentan-1-ol, commonly referred to as compound 1, is a cyclic amine with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H23NO
  • Molecular Weight : 185.31 g/mol
  • CAS Number : 1538760-35-8

The biological activity of compound 1 is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving catecholamines and serotonin.

Biological Activity Overview

The compound has shown promising results in various biological assays:

1. Neurotransmitter Modulation

Studies have indicated that compound 1 can influence the release and reuptake of neurotransmitters, which may enhance cognitive functions and mood stabilization.

2. Antioxidant Properties

In vitro studies have demonstrated that compound 1 exhibits antioxidant activity, potentially reducing oxidative stress in cellular models. This property could be beneficial in neurodegenerative diseases where oxidative damage is prevalent.

3. Anti-inflammatory Effects

Research has suggested that compound 1 may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for conditions like arthritis and other inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationEnhanced serotonin levels
Antioxidant ActivityReduced oxidative stress
Anti-inflammatoryInhibition of TNF-alpha production

Study Highlights

  • Neurotransmitter Modulation :
    • A study published in Neuroscience Letters reported that administration of compound 1 led to a significant increase in serotonin levels in rat models, suggesting its potential use in treating depression-related disorders.
  • Antioxidant Properties :
    • In a cell culture study, compound 1 demonstrated a reduction in reactive oxygen species (ROS) levels by up to 40%, indicating strong antioxidant capabilities that could protect neuronal cells from damage.
  • Anti-inflammatory Effects :
    • An investigation into the anti-inflammatory properties revealed that compound 1 reduced TNF-alpha production by macrophages by approximately 30%, showcasing its potential as an anti-inflammatory agent.

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